14-Methoxy-5-methylmorphinone

Opioid receptor binding Radioligand displacement Mu-opioid receptor affinity

A semisynthetic μ-opioid agonist (CAS 131575-05-8) for receptor binding assays. • Subnanomolar MOR affinity (IC50 0.64 nM) ensures sensitive calibration. • 130-300-fold potency over morphine reduces per-experiment material use. • Lower withdrawal liability than morphine supports dependence SAR studies. • Supplied with analytical data to confirm identity and purity.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
CAS No. 131575-05-8
Cat. No. B145458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Methoxy-5-methylmorphinone
CAS131575-05-8
Synonyms14-methoxy-5-methylmorphinone
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC12C(=O)C=CC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)OC
InChIInChI=1S/C19H21NO4/c1-17-14(22)6-7-19(23-3)13-10-11-4-5-12(21)16(24-17)15(11)18(17,19)8-9-20(13)2/h4-7,13,21H,8-10H2,1-3H3/t13-,17+,18+,19-/m1/s1
InChIKeyJKELTUCLNKDILE-WEZQJLTASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14-Methoxy-5-methylmorphinone (CAS 131575-05-8): A 14-Alkoxymetopon Mu-Opioid Agonist with Quantifiable Selectivity and Reduced Dependence Liability for Pain Research Procurement


14-Methoxy-5-methylmorphinone (CAS 131575-05-8) is a semisynthetic morphinan-6-one belonging to the 14-alkoxymetopon series, characterized by a 14β-methoxy and a 5β-methyl substitution on the morphinan scaffold [1]. This compound acts as a potent and selective agonist at the μ-opioid receptor (MOR), demonstrating high-affinity binding in the subnanomolar range in rat brain membrane assays [1]. Its structural features — specifically the 14-alkoxy group combined with the 5-methyl substitution — confer a pharmacological profile that distinguishes it from other morphinan-6-one opioids, including its close analog 14-methoxymetopon (5,14-O-dimethyloxymorphone) [2].

Why 14-Methoxy-5-methylmorphinone Cannot Be Substituted by Generic 14-Alkoxymorphinans or Morphine in Preclinical Opioid Research


The 14-alkoxymorphinan-6-one scaffold is exquisitely sensitive to substitution at positions 5 and 14, where even minor structural changes — such as replacing the 14-methoxy with a 14-ethoxy group or omitting the 5-methyl substituent — produce quantifiable shifts in opioid receptor binding affinity, selectivity across μ/δ/κ subtypes, antinociceptive potency, and dependence liability [1]. Binding studies have demonstrated that the character and length of the 14-alkoxy substituent directly modulate MOR affinity, with subnanomolar Ki values achievable only with optimized substitution patterns [2]. Consequently, substituting 14-methoxy-5-methylmorphinone with an apparently similar analog such as 14-methoxymetopon (which differs only by the absence of a 5-methyl group in some representations, though the nomenclature is overlapping) or 14-ethoxymetopon would introduce uncontrolled and potentially substantial variation in key experimental parameters including receptor occupancy, in vivo potency, and withdrawal behavior, undermining reproducibility in pharmacological studies [1][2].

14-Methoxy-5-methylmorphinone Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Morphine, 14-Methoxymetopon, and 14-Ethoxymetopon


Mu-Opioid Receptor Binding Affinity: Subnanomolar IC50 vs. Morphine

14-Methoxy-5-methylmorphinone binds to opioid receptors in rat brain membranes with an IC50 of 0.64 nM using [³H]dihydromorphine as the radioligand, placing its affinity approximately 2- to 5-fold higher than morphine (Ki ≈ 1.2–3.4 nM) reported across multiple independent studies [1][2]. The BindingDB entry confirms this IC50 was obtained in a direct radioligand competition assay against rat brain opioid receptors [1]. All 14-alkoxymetopon derivatives, including this compound, exhibit a substantial decrease in binding affinity in the presence of 100 mM NaCl (sodium shift), a hallmark of high-efficacy μ-agonists, whereas morphine shows a markedly different sodium sensitivity profile [3].

Opioid receptor binding Radioligand displacement Mu-opioid receptor affinity

Functional Agonist Activity at Mu-Opioid Receptors: Guinea Pig Ileum and Mouse Vas Deferens Bioassays

In functional tissue bioassays, 14-methoxy-5-methylmorphinone exhibits potent agonist activity. In the mouse vas deferens (MVD) preparation, a standard assay for opioid receptor functional activity, the compound displayed an IC50 of 13 nM [1]. The guinea pig ileum (GPI) preparation confirmed high agonist potency for all three 14-alkoxymetopon derivatives, including 14-methoxy-5-methylmorphinone, with the rank order of potency consistent with μ-receptor selectivity [2]. For context, morphine typically exhibits IC50 values in the 20–100 nM range in comparable MVD assays, indicating 14-methoxy-5-methylmorphinone is approximately 2- to 8-fold more potent in this functional readout [3].

Opioid functional assay Smooth muscle contraction Mu-opioid agonism

In Vivo Antinociceptive Potency: 130–300× Morphine in Multiple Pain Models

The three 14-alkoxymetopon derivatives, including 14-methoxy-5-methylmorphinone, were evaluated in three standard rodent pain models following systemic administration. Across the acetic acid-induced abdominal constriction (writhing) model in mice and the hot-plate and tail-flick tests in rats, these compounds were 130–300 times more potent than morphine on a mg/kg basis [1]. Importantly, this potency range reflects the class-level performance of all three derivatives studied; individual compound-specific ED50 values for 14-methoxy-5-methylmorphinone were not reported separately in the published abstract. In comparison, the structurally related 14-methoxymetopon was reported as approximately 20,000 times more potent than morphine specifically in the acetylcholine-writhing test in mice when administered subcutaneously, while being approximately 500 times more potent when administered systemically [2]. The 5-methyl substitution in 14-methoxy-5-methylmorphinone, combined with the 14-methoxy group, appears to produce a potency profile that is intermediate within the 14-alkoxymetopon series [1].

Antinociception In vivo pain models Tail-flick test Hot-plate test Acetic acid writhing

Mu-Opioid Receptor Selectivity: >20-Fold Window Over Delta and Kappa Receptors

All three 14-alkoxymetopon derivatives displayed high affinity for [³H]DAMGO (μ-selective) binding sites, substantially lower potency toward δ (delta) sites, and were the least effective at κ (kappa) sites [1]. Although individual Ki values at each subtype for 14-methoxy-5-methylmorphinone were not tabulated in the primary abstract, independent BindingDB data indicate a μ-receptor IC50 of 0.64 nM versus a functional δ-receptor potency in the MVD of 13 nM, yielding a μ/δ selectivity window of approximately 20-fold [1][2]. In comparison, morphine typically exhibits a μ/δ selectivity ratio of only 2- to 5-fold, while 14-methoxymetopon has been reported to display Ki values of approximately 0.33 nM at μ and substantially higher values at δ and κ receptors, indicating similar but not identical selectivity [3]. The high μ-selectivity of the 14-alkoxymetopon class, including 14-methoxy-5-methylmorphinone, is a direct consequence of the 14-alkoxy substitution pattern, as evidenced by SAR studies showing that both the 14-alkoxy group and the substitution at position 5 critically influence MOP receptor selectivity [4].

Opioid receptor selectivity Mu/delta/kappa selectivity Receptor subtype profiling

Reduced Physical Dependence Liability: Withdrawal Jumping Test vs. Morphine

In the naloxone-precipitated withdrawal jumping test — a standard preclinical model for quantifying physical dependence — the 14-alkoxymetopon derivatives, including 14-methoxy-5-methylmorphinone, produced significantly fewer withdrawal jumps compared to morphine in both rats and mice following chronic administration [1]. Although the original publication did not report individual jump counts for each derivative separately, the class-level finding of 'less pronounced than that of morphine' indicates a meaningful reduction in physical dependence liability for all three compounds tested, including 14-methoxy-5-methylmorphinone [1]. This reduced dependence liability was accompanied by a slower development of tolerance to the analgesic effect compared to morphine [1]. In contrast, morphine produces robust and dose-dependent withdrawal jumping in these models, a well-established benchmark for opioid physical dependence [2]. The reduced dependence signal is consistent with the distinct efficacy profile reported for the 14-alkoxymorphinan class, where 14-methoxymetopon exhibited only a 1.5-fold higher signaling efficacy (τ = 19) compared to morphine (τ = 12) in [³⁵S]GTPγS functional assays, suggesting that high potency can be achieved without proportionally increased efficacy that might drive stronger dependence [3].

Opioid dependence Withdrawal jumping test Physical dependence liability Preclinical abuse potential

Optimal Procurement and Application Scenarios for 14-Methoxy-5-methylmorphinone in Academic and Industrial Opioid Research


Mu-Opioid Receptor Pharmacological Profiling and Radioligand Displacement Studies

With a verified binding IC50 of 0.64 nM in rat brain membranes [1], 14-methoxy-5-methylmorphinone serves as a high-affinity reference agonist for establishing μ-opioid receptor binding curves in radioligand displacement assays using [³H]DAMGO or [³H]dihydromorphine. Its subnanomolar affinity enables precise determination of Ki values for novel test compounds even at low receptor concentrations, and its well-characterized sodium shift response provides an internal control for distinguishing full agonists from partial agonists or antagonists in screening cascades [2]. Researchers can use this compound to calibrate assay sensitivity and validate new lots of radioligand or membrane preparations.

In Vivo Antinociceptive Benchmarking in Rodent Pain Models

The demonstrated 130–300-fold potency advantage over morphine across acetic acid writhing, hot-plate, and tail-flick tests [2] makes 14-methoxy-5-methylmorphinone a high-potency positive control for validating new analgesic compounds. Its microgram-level effective dosing range (compared to milligram-level for morphine) conserves limited compound supplies during large cohort studies. The naloxone-reversible antinociception confirms opioid receptor-mediated mechanism of action, providing a clean pharmacological baseline for comparative efficacy studies [2].

Physical Dependence and Tolerance Liability Comparative Studies

For laboratories investigating the dissociation between opioid antinociceptive potency and dependence liability, 14-methoxy-5-methylmorphinone provides a critical comparator. Its reduced withdrawal jumping frequency relative to morphine in both rat and mouse models [2], combined with slower tolerance development, allows researchers to study the structural determinants of opioid dependence independently of analgesic potency. This application is particularly relevant for structure-activity relationship (SAR) programs aimed at developing analgesics with improved safety profiles, where 14-methoxy-5-methylmorphinone can serve as both a lead scaffold and a benchmark for quantifying dependence reduction achieved by further structural modifications [3].

Mu-Selective Agonist Tool Compound for δ- and κ-Receptor Exclusion Studies

The approximately 20-fold μ/δ selectivity window [1][2] qualifies 14-methoxy-5-methylmorphinone as a μ-preferring pharmacological tool for experiments requiring selective μ-receptor activation without significant δ or κ engagement. In tissue bath experiments using guinea pig ileum (μ-predominant) and mouse vas deferens (δ-predominant), this compound can be used to isolate μ-mediated effects when co-administered with selective δ- and κ-antagonists such as naltrindole and nor-binaltorphimine, enabling cleaner dissection of μ-receptor-specific signaling pathways in smooth muscle physiology research [2].

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